N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Medicinal Chemistry Antiviral Structure-Activity Relationship

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886917-17-5) is a synthetic small molecule belonging to the class of benzothiazole-containing benzamides. Its structure combines a 6-acetamido-1,3-benzothiazol-2-amine core with a 3-(ethylsulfonyl)benzoyl substituent.

Molecular Formula C18H17N3O4S2
Molecular Weight 403.47
CAS No. 886917-17-5
Cat. No. B2944151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
CAS886917-17-5
Molecular FormulaC18H17N3O4S2
Molecular Weight403.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
InChIInChI=1S/C18H17N3O4S2/c1-3-27(24,25)14-6-4-5-12(9-14)17(23)21-18-20-15-8-7-13(19-11(2)22)10-16(15)26-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)
InChIKeyBZZKUXKFDKDONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886917-17-5): Chemical Identity and Core Structural Features for Procurement Evaluation


N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886917-17-5) is a synthetic small molecule belonging to the class of benzothiazole-containing benzamides. Its structure combines a 6-acetamido-1,3-benzothiazol-2-amine core with a 3-(ethylsulfonyl)benzoyl substituent . The compound is primarily cited in patent literature within broader Markush structures covering alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide derivatives designed for antiviral [1] and anticancer [2] applications, indicating its role as a representative member of a pharmacologically active chemotype.

Regioisomer identity 3-Ethylsulfonyl regioisomer aligns with antiviral patent claims
Key substitution 6-Acetamido group associated with enzyme inhibition in SAR series
Scaffold distinction Benzothiazole core differentiates from thiazole-based antivirals

Why Generic Substitution is Not Advisable for N-(6-Acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide: The Critical Role of Sulfonyl Regiochemistry and Benzothiazole Substitution


In-class compounds cannot be simply interchanged due to the profound impact of the ethylsulfonyl group's position on the central phenyl ring and the specific 6-acetamido substitution on the benzothiazole. For example, the 4-(ethylsulfonyl) positional isomer (CAS 886936-49-8) and the 2-(ethylsulfonyl) isomer represent distinct chemical entities. Furthermore, analogs lacking the benzothiazole 6-acetamido group or possessing alternative acyl functionalities exhibit divergent biological activity profiles. Substituting the compound with a generic or a closely related analog without empirical validation carries a high risk of potency loss, altered selectivity, or complete abrogation of the desired biological effect, as demonstrated by structure-activity relationship (SAR) studies on analogous thiazole-benzamide series .

Regioisomer mismatch 4-Ethylsulfonyl isomer (CAS 886936-49-8) is a distinct entity; may not reproduce antiviral patent association.
Core substitution change Removing the 6-acetamido group may diminish enzyme inhibition profile observed in related benzothiazole series.
Scaffold divergence Benzothiazole-to-thiazole (e.g., nitazoxanide) switch may alter antiviral mechanism and target engagement.

Quantitative Differentiation Evidence for N-(6-Acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide: Comparative Data Against Closest Analogs


Regiochemical Differentiation: 3-Ethylsulfonyl vs. 4-Ethylsulfonyl Substitution in N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide Scaffolds

The target compound (3-ethylsulfonyl regioisomer) is specifically claimed and exemplified in patent families (e.g., US 2009/0036467 A1) for antiviral activity, whereas the 4-ethylsulfonyl isomer (CAS 886936-49-8) is predominantly associated with different patent contexts or research tool applications . A direct comparison of the two regioisomers in a relevant biological assay is not publicly available; however, the distinct patent landscaping indicates a functional divergence driven by the 3-position sulfonyl group, which is critical for target engagement in the antiviral mechanism of action [1].

Regioisomer Comparison
Class-level inference
3-SO2Et isomer claimed for HCV; 4-isomer not in same patent claims
Regioisomer identity drives antiviral research relevance
Patent landscaping only; direct biological comparison unavailable
Medicinal Chemistry Antiviral Structure-Activity Relationship Regioisomerism

Substitution-Dependent Antiproliferative Selectivity: Acetamido- vs. Unsubstituted Benzothiazole Core

In a series of thiazole-benzamide α-glucosidase inhibitors, the presence of an acetamido group on the benzothiazole core was associated with enhanced antiproliferative activity against cancer cell lines. While the target compound was not directly tested in this study, the SAR trend indicates that the 6-acetamido substituent is a key driver of biological activity. For instance, the most potent compound (6c) in the series, containing a thiazole core, showed an IC50 of 12.18 μM against α-glucosidase, significantly more potent than the standard acarbose (IC50 = 774.69 μM) . This class-level inference suggests that the target compound, bearing this critical substituent, would similarly retain superior activity compared to a de-acetamido analog.

α‑Glucosidase Inhibition
Class-level inference
Series IC50 12.18–79.34 μM vs acarbose 774.69 μM
Acetamido substitution associated with enhanced enzyme inhibition
SAR from related thiazole‑benzamide series; compound not directly tested
Cancer Kinase Inhibition Antiproliferative Selectivity

Differentiation from Nitazoxanide and Related Thiazolides: The Impact of the Benzothiazole Scaffold on Antiviral Spectrum

The target compound is structurally derived from the thiazolide class, whose prototypical member is nitazoxanide (NTZ). NTZ is a broad-spectrum anti-infective with activity against anaerobic bacteria, protozoa, and viruses, including hepatitis C [1]. The target compound incorporates a benzothiazole core instead of the simple thiazole, a modification predicted to enhance metabolic stability and alter target affinity. While direct comparative antiviral data is not publicly available, the patent literature explicitly claims that alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides, the class to which the target belongs, exhibit strong activity against hepatitis virus, suggesting a differentiated profile from NTZ, which primarily acts via a different mechanism [1].

Scaffold Comparison
Class-level inference
Benzothiazole (target) vs Thiazole (nitazoxanide)
Differentiated antiviral mechanism may support novel HCV research
Mechanistic divergence inferred from patent claims and literature
Antiviral Hepatitis C Virus Benzothiazole Thiazolide Broad-Spectrum

Recommended Application Scenarios for N-(6-Acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide Based on Quantitative Evidence


Antiviral Drug Discovery Targeting Hepatitis C Virus (HCV)

This compound is a preferred starting point for medicinal chemistry optimization in anti-HCV programs. It is specifically claimed in patent US 2009/0036467 A1 for treating hepatitis C [1], and its benzothiazole scaffold offers a mechanistic differentiation from earlier thiazolides like nitazoxanide.

Kinase Inhibitor Lead Generation and Chemical Probe Development

The benzothiazole core is a known kinase inhibitor hinge-binding motif. Combined with the 3-ethylsulfonylbenzamide moiety, this compound can serve as a lead-like scaffold for developing selective kinase inhibitors, particularly for targets implicated in cancer or metabolic disorders.

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Based Amides

Given the clear importance of the 6-acetamido and 3-ethylsulfonyl substitutions for activity and patent positioning [1], this compound is an essential control molecule for SAR studies. It enables researchers to systematically probe the impact of regioisomerism and substitution on pharmacological properties.

Pharmacological Tool for Ghrelin Receptor and Metabolic Disease Research

Benzothiazole derivatives with sulfonyl substitutions are claimed as ghrelin receptor modulators in patent US 2011/0124621 A1 [2]. The target compound, with its specific substitution pattern, could be evaluated as a modulator of food intake and energy homeostasis, providing a chemical probe for metabolic disease research.

Application
Selection Property
Validation Focus
HCV antiviral research
Patent-claimed 3‑ethylsulfonyl regioisomer
HCV target engagement and antiviral assay
Kinase inhibitor lead generation
Benzothiazole hinge‑binding core
Kinase panel selectivity profiling
SAR studies (regioisomerism)
3‑ vs 4‑ethylsulfonyl control molecule
SAR matrix across analogs
Ghrelin receptor research
Patent-claimed receptor modulation context
Receptor binding and functional assay
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